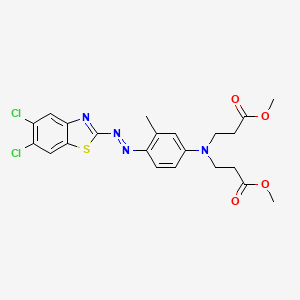

Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of an azo group (-N=N-) which is often used in dyes and pigments due to their vivid colors. The compound’s structure includes a benzothiazole ring, which is known for its applications in various chemical and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” typically involves the following steps:

Formation of the Azo Compound: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

Introduction of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative.

Final Coupling: The final step involves coupling the azo compound with the benzothiazole derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.

Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Aromatic amines.

Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a dye or pigment due to its vivid color properties. It may also serve as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

In biological research, such compounds can be used as staining agents for microscopy

Industry

In the industrial sector, the compound can be used in the manufacturing of dyes, pigments, and other colorants. It may also find applications in the production of polymers and plastics.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, while the benzothiazole ring can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

- Methyl N-(4-((5,6-dichlorobenzothiazolyl)azo)-phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

- Methyl N-(4-((5,6-dichlorobenzothiazolyl)azo)-3-methylphenyl)-N-(3-oxopropyl)-beta-alaninate

Uniqueness

The presence of the methoxy group and the specific substitution pattern on the aromatic rings make “Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate” unique. These structural features can influence its chemical reactivity, stability, and interactions with biological molecules, distinguishing it from similar compounds.

Biological Activity

Methyl N-(4-((5,6-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate, a compound with a complex structure, has garnered attention for its potential biological activities. The compound is characterized by its azo dye moiety and beta-alanine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential applications in medicine.

Chemical Structure and Properties

The chemical formula of the compound is C22H22Cl2N4O4S, with a molecular weight of 509.40 g/mol. The presence of the benzothiazole and azo groups suggests potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 509.40 g/mol |

| Molecular Formula | C22H22Cl2N4O4S |

| Density | 1.4 g/cm³ |

| Melting Point | 334.7 °C |

| Boiling Point | 629.8 °C at 760 mmHg |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of benzothiazole compounds. While specific data on this compound is limited, related compounds show significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Related Compounds

A study evaluated the antibacterial activity of several benzothiazole derivatives, revealing that some exhibited minimum inhibitory concentrations (MIC) as low as 0.004 mg mL against sensitive strains such as Enterobacter cloacae and Escherichia coli . This suggests that this compound may possess similar or enhanced antimicrobial effects due to its structural similarities.

Cytotoxicity and Antitumor Activity

Compounds containing benzothiazole moieties have been investigated for their antitumor properties. For instance, certain derivatives have shown potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents . Although direct studies on the specific compound are scarce, the structural features suggest potential for similar cytotoxic effects.

The mechanisms underlying the biological activity of benzothiazole derivatives often involve interaction with cellular targets such as DNA or specific enzymes involved in cellular metabolism. For example, some compounds have been shown to inhibit cytochrome P450 enzymes, leading to altered drug metabolism and enhanced therapeutic effects .

Properties

CAS No. |

79044-54-5 |

|---|---|

Molecular Formula |

C22H22Cl2N4O4S |

Molecular Weight |

509.4 g/mol |

IUPAC Name |

methyl 3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-methoxy-3-oxopropyl)-3-methylanilino]propanoate |

InChI |

InChI=1S/C22H22Cl2N4O4S/c1-13-10-14(28(8-6-20(29)31-2)9-7-21(30)32-3)4-5-17(13)26-27-22-25-18-11-15(23)16(24)12-19(18)33-22/h4-5,10-12H,6-9H2,1-3H3 |

InChI Key |

LPUHXJDARPBXOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.